2-Methoxy-6-methyl-4-phenyl-quinazoline is a chemical compound belonging to the quinazoline family, characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and antifungal properties. The compound's unique structure, which includes both methoxy and methyl substituents, may enhance its reactivity and biological interactions.
The compound is classified under heterocyclic compounds, specifically as a quinazoline derivative. Quinazolines are known for their diverse pharmacological effects and are frequently studied in medicinal chemistry. The specific structure of 2-Methoxy-6-methyl-4-phenyl-quinazoline can be derived from various synthetic routes involving cyclization reactions of appropriate precursors, such as 2-amino-5-methoxyacetophenone and benzaldehyde under acidic conditions .
The synthesis of 2-Methoxy-6-methyl-4-phenyl-quinazoline typically involves several steps:
The molecular formula for 2-Methoxy-6-methyl-4-phenyl-quinazoline is . Its structural representation includes:
2-Methoxy-6-methyl-4-phenyl-quinazoline can undergo various chemical transformations:
These reactions lead to various derivatives that may exhibit altered biological activity or improved pharmacokinetic properties.
The mechanism of action for 2-Methoxy-6-methyl-4-phenyl-quinazoline is primarily linked to its interactions with biological targets:
The physical properties of 2-Methoxy-6-methyl-4-phenyl-quinazoline include:
Chemical properties include:
Relevant data regarding melting points and boiling points are often determined experimentally during synthesis characterization.
The applications of 2-Methoxy-6-methyl-4-phenyl-quinazoline span several fields:
Quinazoline—a bicyclic heterocycle comprising fused benzene and pyrimidine rings—serves as a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and capacity for targeted structural modifications. The planar, electron-rich structure enables diverse non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic effects. This molecular architecture underpins the scaffold’s broad therapeutic applications, particularly in oncology, where it functions as a pharmacophore for inhibiting critical signaling kinases [2] .
Approximately 50% of FDA-approved small-molecule drugs contain nitrogen heterocycles, with quinazoline derivatives representing a significant subset. Notable examples include EGFR/HER2 inhibitors like gefitinib, erlotinib, and lapatinib, which feature 4-anilinoquinazoline cores that competitively block ATP-binding sites in tyrosine kinases [2] . The scaffold’s synthetic versatility allows strategic substitutions at positions 2, 4, 6, and 7, enabling fine-tuning of electronic properties, lipophilicity, and steric bulk to optimize target binding and pharmacokinetics. For instance:
Table 1: FDA-Approved Quinazoline-Based Anticancer Drugs and Their Targets
Drug Name | Target Kinase | Substitution Pattern | Primary Indication |
---|---|---|---|
Gefitinib | EGFR | 4-(3-Chloro-4-fluoroanilino), 7-methoxy | NSCLC |
Erlotinib | EGFR | 4-(3-Ethynylanilino), 6,7-bis(2-methoxyethoxy) | Pancreatic cancer |
Lapatinib | EGFR/HER2 | 4-[(3-Fluorobenzyl)oxy]aniline, 6-fluoro | Breast cancer |
Afatinib (modified) | EGFR/HER2 | 4-Anilino, 2-crotonamide derivative | NSCLC |
Recent advances highlight novel mechanisms beyond kinase inhibition, including tubulin polymerization blockade (e.g., compound 2 in [2] with IC~50~ = 3.16 µM) and Werner syndrome helicase (WRN) suppression. These developments underscore the scaffold’s adaptability in targeting diverse oncogenic pathways through rational substitution [2] [5].
The specific derivative 2-methoxy-6-methyl-4-phenyl-quinazoline (C~16~H~14~N~2~O; PubChem CID: 760760) exemplifies structure-activity relationship (SAR) principles governing quinazoline bioactivity. Its substitution pattern—methoxy at C2, methyl at C6, and phenyl at C4—creates a balanced pharmacophore with distinct steric and electronic properties:
C2 Methoxy Group (-OCH₃)
C6 Methyl Group (-CH₃)
C4 Phenyl Group (-C₆H₅)
Table 2: Bioactivity Data of 2-Methoxy-6-methyl-4-phenyl-quinazoline and Analogues
Compound | VEGFR-2 IC₅₀ (µM) | Antiproliferative GI₅₀ (µM; HT-29) | Selectivity Index (vs. EGFR) |
---|---|---|---|
2-Methoxy-6-methyl-4-phenyl-quinazoline | 0.197 | 3.29 | 7.2× |
6-Chloro-2-methoxy-4-phenylquinazoline | 0.120 | 2.81 | 5.8× |
4-(4-Fluorophenyl)-2-methoxy-6-methyl | 0.085 | 1.94 | 9.1× |
Unsubstituted quinazoline | >10 | >50 | 1.0× |
Data adapted from NCI screening protocols and kinase assays [5] [6] [7].
Mechanistic studies reveal dual anticancer properties:
The compound’s inclusion in ChemDiv’s screening libraries (MFCD02045658) for cancer, immune, and metabolic disorders further validates its drug-like properties—molecular weight 250.3 g/mol, hydrogen-bond acceptors 3, and moderate lipophilicity [6]. Synthetic routes typically involve cyclization of 2-amino-5-methylbenzoic acid with N-phenylformamide derivatives, followed by O-methylation [6] [7].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: